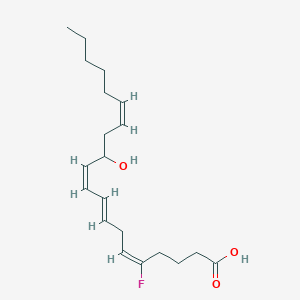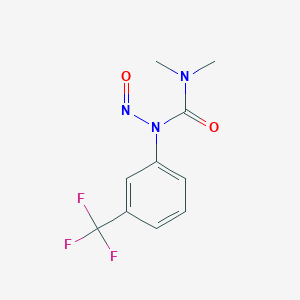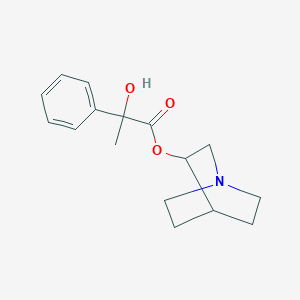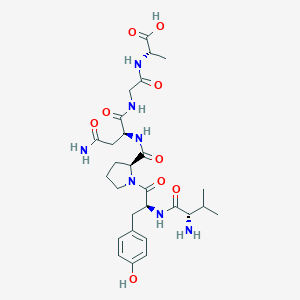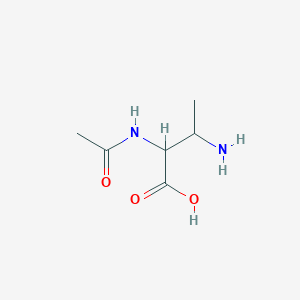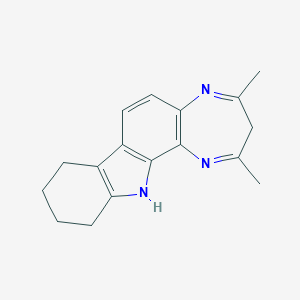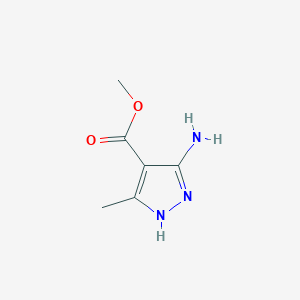
5-amino-3-metil-1H-pirazol-4-carboxilato de metilo
Descripción general
Descripción
what is 'methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate'? Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is an organic compound composed of a methyl group, an amino group, a pyrazole ring, and a carboxylate group. It is used as a building block in organic synthesis. the use of 'methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate' Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate can be used as a starting material in the synthesis of various pharmaceuticals and other compounds. For example, it can be used to synthesize the antifungal drug terbinafine, which is used to treat fungal infections of the skin and nails. It can also be used to synthesize the anticonvulsant drug lamotrigine, which is used to treat epilepsy and bipolar disorder. Additionally, it can be used to synthesize the anti-malarial drug mefloquine, which is used to prevent and treat malaria. the chemistry of 'methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate' Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is an organic compound composed of a pyrazole ring and a carboxylate functional group. The pyrazole ring is composed of three nitrogen atoms and one carbon atom, while the carboxylate group contains one carbon atom, one oxygen atom, and two hydrogen atoms. When the compound is in its neutral state, the nitrogen atoms of the pyrazole ring are positively charged, while the carboxylate group is negatively charged. This charge difference creates an electrostatic interaction between the two functional groups. The compound can also be broken down into two components: the methyl group (CH3) and the 5-amino-3-methyl-1H-pyrazole-4-carboxylate (C4H4N3O2). The methyl group is composed of one carbon atom and three hydrogen atoms, while the 5-amino-3-methyl-1H-pyrazole-4-carboxylate is composed of four carbon atoms, four nitrogen atoms, three oxygen atoms, and eight hydrogen atoms. The compound can also undergo a variety of chemical reactions. For example, it can react with acids to form salts, it can react with bases to form amines, and it can react with alcohols to form esters. Additionally, it can be oxidized to form aldehydes and carboxylic acids, or it can be reduced to form amines. the biochemical/physical effects of 'methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate' Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is an organic compound used in pharmaceuticals, cosmetics, and food products. It is a derivative of pyrazole, a five-member heterocyclic aromatic ring. Biochemical effects: Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is known to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also known to inhibit the formation of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). Physical effects: Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is known to act as an antioxidant, scavenging free radicals and reducing oxidative damage. It is also known to reduce inflammation and pain, and has anti-allergic and anti-inflammatory properties. the benefits of 'methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate' Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a widely used chemical compound with a variety of applications. It has been used in the synthesis of pharmaceuticals, as a catalyst in organic reactions, and as a reagent in biochemical research. The compound is also used as an antioxidant, a food preservative, and a corrosion inhibitor. It has been shown to be effective in the treatment of certain types of cancer, and has been used in the development of novel drugs for the treatment of HIV/AIDS. Additionally, the compound has been found to be effective in the treatment of chronic pain, and has been used in the development of novel pain medications. Furthermore, it has been used in the production of polymers, in the manufacture of dyes, and in the treatment of water and wastewater. the related research of 'methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate' 1. Synthesis and Characterization of Methyl 5-Amino-3-methyl-1H-pyrazole-4-carboxylate. 2. Determination of the Acidity Constants of Methyl 5-Amino-3-methyl-1H-pyrazole-4-carboxylate. 3. Investigation of the Interaction between Methyl 5-Amino-3-methyl-1H-pyrazole-4-carboxylate and DNA. 4. Kinetics of the Decomposition of Methyl 5-Amino-3-methyl-1H-pyrazole-4-carboxylate. 5. Theoretical Study of the Reactivity of Methyl 5-Amino-3-methyl-1H-pyrazole-4-carboxylate. 6. Reactivity of Methyl 5-Amino-3-methyl-1H-pyrazole-4-carboxylate in Organic Synthesis. 7. Biological Activity of Methyl 5-Amino-3-methyl-1H-pyrazole-4-carboxylate. 8. Determination of the Thermodynamic Properties of Methyl 5-Amino-3-methyl-1H-pyrazole-4-carboxylate. 9. Synthesis and Applications of Methyl 5-Amino-3-methyl-1H-pyrazole-4-carboxylate Derivatives. 10. Synthesis and Spectroscopic Characterization of Methyl 5-Amino-3-methyl-1H-pyrazole-4-carboxylate.
Aplicaciones Científicas De Investigación
Química medicinal
El 5-amino-3-metil-1H-pirazol-4-carboxilato de metilo pertenece a la clase de los pirazoles, que son conocidos por su gran potencial terapéutico . Los compuestos basados en pirazol se han estudiado ampliamente en el campo de la química medicinal . Son marcos ventajosos que pueden proporcionar ligandos útiles para receptores o enzimas, como p38MAPK, y diferentes cinasas, COX y otras . También apuntan a áreas importantes para las infecciones bacterianas y virales .
Compuestos anticancerígenos/antiinflamatorios
Los compuestos basados en pirazol, incluido el this compound, han mostrado resultados prometedores como compuestos anticancerígenos y antiinflamatorios . Por ejemplo, Pirtobrutinib, un compuesto basado en pirazol, ha sido aprobado recientemente por sus propiedades anticancerígenas/antiinflamatorias .
Síntesis orgánica
Los pirazoles son andamios versátiles en la síntesis orgánica . A menudo se utilizan como materiales de partida para la preparación de sistemas heterocíclicos más complejos con relevancia en el campo farmacéutico .
Aplicaciones industriales y agrícolas
Diferentes derivados de pirazol se utilizan en diversas aplicaciones industriales y agrícolas . Se utilizan en química supramolecular y polimérica, en la industria alimentaria, como colorantes cosméticos y como estabilizadores UV
Mecanismo De Acción
Target of Action
Pyrazoles, the class of compounds to which it belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Biochemical Pathways
3 (5)-aminopyrazoles, a related class of compounds, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
Result of Action
The structural changes due to tautomerism in pyrazoles can translate into changes in properties, potentially affecting their biological activities .
Action Environment
It’s worth noting that the compound’s reactivity and properties could be influenced by its environment due to the tautomerism exhibited by pyrazoles .
Direcciones Futuras
Pyrazole and its derivatives are of great interest to the academic community as well as industry due to their large therapeutic potential . The search for new pyrazole-based compounds is ongoing, with a focus on design and structure-activity relationships . In particular, the most relevant results have been obtained for anticancer/anti-inflammatory compounds .
Propiedades
IUPAC Name |
methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(6(10)11-2)5(7)9-8-3/h1-2H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAHIUONPHHSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550751 | |
| Record name | Methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109012-96-6 | |
| Record name | Methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)




